![molecular formula C13H15ClFNO B4652253 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine](/img/structure/B4652253.png)
1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine
Overview
Description
1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine, also known as CFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CFMP belongs to a class of compounds known as piperidines, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine involves its selective binding to the dopamine D2 receptor. This binding results in the inhibition of dopamine release in the brain, which has been found to have a range of effects on behavior and cognition. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has also been found to have some affinity for other receptors, including the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been found to have a range of biochemical and physiological effects. In animal studies, 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been found to decrease locomotor activity and induce catalepsy, suggesting that it may have potential applications in the treatment of movement disorders. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has also been found to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has several advantages for use in lab experiments. Its selective binding to the dopamine D2 receptor makes it a valuable tool for studying the function of this receptor in the brain. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine is also relatively easy to synthesize and has been found to be stable under a range of conditions. However, 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has some limitations for use in lab experiments, including its relatively low affinity for the dopamine D2 receptor compared to other ligands.
Future Directions
There are several future directions for research on 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine. One area of research involves the development of more selective ligands for the dopamine D2 receptor. Another area of research involves the use of 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine as a PET imaging agent for the dopamine D2 receptor. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine may also have potential applications in the treatment of movement disorders and other neurological conditions. Overall, 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine is a promising compound for use in scientific research and has the potential to provide valuable insights into the function of the dopamine D2 receptor and other biological systems.
Scientific Research Applications
1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine as a tool for studying the dopamine D2 receptor. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has been shown to bind selectively to the dopamine D2 receptor, making it a valuable tool for studying the function of this receptor in the brain. 1-(2-chloro-6-fluorobenzoyl)-3-methylpiperidine has also been studied for its potential use as a PET imaging agent for the dopamine D2 receptor.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-9-4-3-7-16(8-9)13(17)12-10(14)5-2-6-11(12)15/h2,5-6,9H,3-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIKIELIXQPQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(3-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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